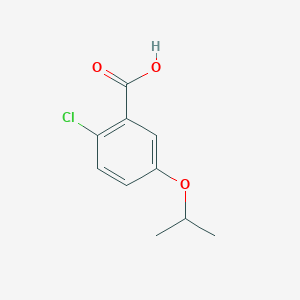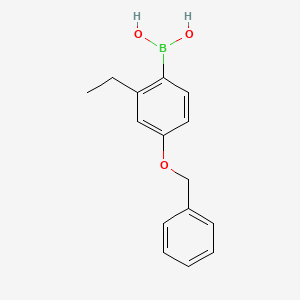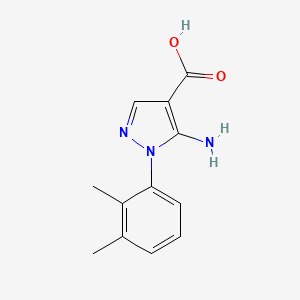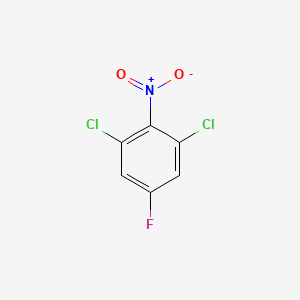
1,3-Dichloro-5-fluoro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-fluoronitrobenzene is an organic compound . It is a derivative of nitrobenzene, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-fluoronitrobenzene can be achieved through various methods. One such method involves the reaction of chloronitrobenzene compounds with potassium fluoride in a solvent dispersion . Another method involves the reaction of polychloronitrobenzene or fluorochloronitrobenzene containing a chlorine atom in the para position with respect to the nitro group with an alkali metal fluoride in the presence of sulpholane .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-fluoronitrobenzene is C6H2Cl2FNO2 . The molecular structure, conformation, and potential to internal rotation of 2,6-difluoronitrobenzene have been studied by gas-phase electron diffraction (GED), MP2 ab initio, and by B3LYP density functional calculations .Chemical Reactions Analysis
The chemical reactions involving 2,6-Dichloro-4-fluoronitrobenzene are complex and can involve multiple steps. For instance, a preparation method for 2,3,4-trifluoronitrobenzene involves a nitration reaction on 2,6-dichloro fluorobenzene and nitric acid, followed by a fluoro reaction .科学的研究の応用
Chemical Behavior and Electron Attachment
Research on nitrobenzene derivatives, including chloro and fluoro substituted compounds, explores their behavior towards electron attachment. Studies involving electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) have provided insights into the energies of electron attachment and the formation of negative ions (NIs) for chlorine-substituted derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and chemical sensing (Asfandiarov et al., 2007).
Synthesis and Reactivity
The synthesis and reactivity of halogenated nitrobenzenes, including 2,6-Dichloro-4-fluoronitrobenzene, are of significant interest. Microwave irradiation has been used to enhance the reaction rates in halogen-exchange fluorination processes, demonstrating the potential for more efficient synthesis methods for such compounds. The application of microwave irradiation shows a considerable increase in yield and selectivity, indicating the importance of these methods in industrial applications (Luo Jun, 2007).
Catalysis and Coupling Reactions
2,6-Dichloro-4-fluoronitrobenzene plays a role in catalyzed amination and coupling reactions, which are fundamental in organic synthesis, particularly in the formation of complex molecules. The effectiveness of palladium(0)-catalyzed amination, along with Stille and Suzuki coupling reactions involving aryl fluorides, highlights the compound's utility in synthesizing diverse organic structures. These reactions are crucial for pharmaceuticals, agrochemicals, and materials science, providing a pathway to synthesize various functionalized compounds (Kim & Yu, 2003).
Spectroscopic and Structural Analysis
Detailed spectroscopic and structural analyses of fluoro-substituted nitrobenzenes, including those similar to 2,6-Dichloro-4-fluoronitrobenzene, have been conducted to understand their molecular characteristics. Studies employing FTIR, FT-Raman, FT-NMR, and quantum chemical calculations have provided insights into the vibrational analyses, electronic structure, and thermodynamic properties of these compounds. Such analyses are crucial for developing new materials and understanding their stability, reactivity, and interaction with other molecules (Arjunan et al., 2011).
Environmental Degradation
Investigations into the biodegradation of halonitrobenzenes, including those related to 2,6-Dichloro-4-fluoronitrobenzene, reveal the environmental impact and degradation pathways of these compounds. Understanding the microbial degradation of chloronitrobenzenes and other halogenated compounds is essential for assessing their environmental persistence and developing strategies for bioremediation. Studies on bacteria capable of degrading these compounds contribute to our knowledge of how to mitigate the environmental impact of industrial chemicals (Xu et al., 2022).
Safety and Hazards
The safety data sheet for 2,4-Dichloro-5-fluoronitrobenzene, a compound similar to 2,6-Dichloro-4-fluoronitrobenzene, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1,3-dichloro-5-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOMHBXKHCIYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


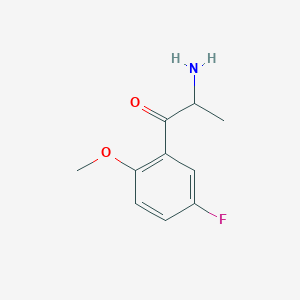

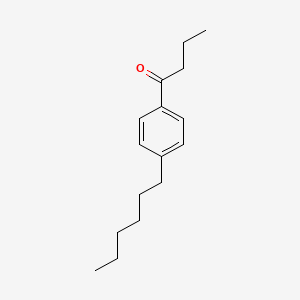
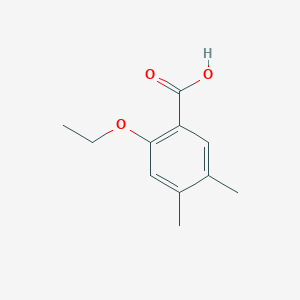

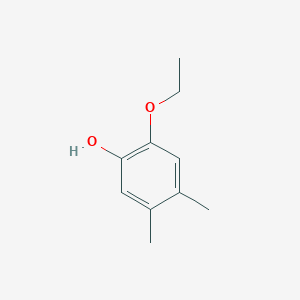
![4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B6357277.png)
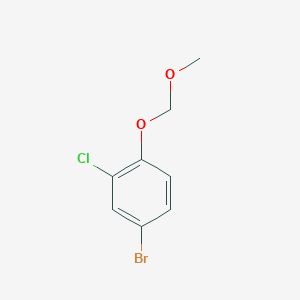
![2-[Benzo(B)thiophen-2-YL]benzoic acid](/img/structure/B6357309.png)
